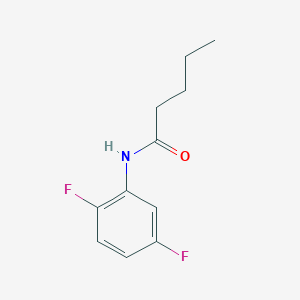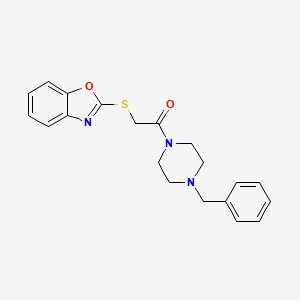![molecular formula C20H23NO4 B4553417 methyl 1-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-furylmethylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4553417.png)
methyl 1-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-furylmethylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Übersicht
Beschreibung
Methyl 1-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-furylmethylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.16270821 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Research on compounds structurally related to methyl 1-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-furylmethylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate often focuses on their synthesis and chemical reactivity. For instance, the reaction of methyl pyrrole-2-carboxylate with epoxides under different conditions illustrates the versatile reactivity of pyrrole derivatives, leading to various products depending on the reaction environment (Irwin & Wheeler, 1972)[https://consensus.app/papers/reaction-methyl-pyrrole2carboxylate-epoxides-irwin/d9d6ea9ae83b5a8891c293dd0c6ceffd/?utm_source=chatgpt]. This study underscores the potential of such compounds in synthetic organic chemistry, providing pathways to novel structures.
Crystal Packing and Molecular Interactions
The importance of C–H⋯N, C–H⋯π, and π⋯π interactions in the crystal packing of compounds featuring cyclohexene and pyridine units has been highlighted, demonstrating how molecular structures and intermolecular interactions can dictate the solid-state arrangement of these compounds (Lai, Mohr, & Tiekink, 2006)[https://consensus.app/papers/importance-c–h⋯n-c–h⋯π-interactions-crystal-packing-lai/07a0fc7feecb5f3c83f1696d2cea001a/?utm_source=chatgpt]. Such insights are crucial for materials science and pharmaceutical formulation, where the stability and properties of the material are influenced by its crystal structure.
Photophysical Properties and Applications
Compounds with pyrrole and furan moieties, similar to the target molecule, often exhibit interesting photophysical properties. For example, the photoreactivity of pyrrolylmethylene and furylmethylene with stilbenes to give cyclopropane derivatives reveals insights into the electronic structures of these compounds and their potential applications in photochemistry (Saito et al., 1990)[https://consensus.app/papers/multiplicity-carbenes-conjugated-pyrrole-furan-moieties-saito/c149ac30526d5dec9ac2f64dea637212/?utm_source=chatgpt]. Such studies can inform the development of new photoreactive materials or molecular switches.
Chemical Sensing and Molecular Recognition
The development of chemosensors based on pyrrole derivatives showcases the application of these compounds in detecting metal ions or other analytes. A novel colorimetric chemosensor utilizing a hybrid azo-pyrazole/pyrrolinone ester hydrazone dye demonstrates selective recognition of metal ions such as Cu2+, Zn2+, and Co2+ (Aysha et al., 2021)[https://consensus.app/papers/multifunctional-colorimetric-chemosensor-recognition-aysha/201af644e7a251e9986ed3b1c54ac081/?utm_source=chatgpt]. This highlights the potential of similar compounds in environmental monitoring, medical diagnostics, and industrial process control.
Eigenschaften
IUPAC Name |
methyl (4Z)-1-[2-(cyclohexen-1-yl)ethyl]-4-(furan-2-ylmethylidene)-2-methyl-5-oxopyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-14-18(20(23)24-2)17(13-16-9-6-12-25-16)19(22)21(14)11-10-15-7-4-3-5-8-15/h6-7,9,12-13H,3-5,8,10-11H2,1-2H3/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVFEUQDZSMBPT-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=CC=CO2)C(=O)N1CCC3=CCCCC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=CO2)/C(=O)N1CCC3=CCCCC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-ethyl-4-[(2-fluorobenzoyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B4553344.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4553352.png)

![N-[(4-Methoxyphenyl)methyl]-1-(4-methylbenzenesulfonyl)-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4553376.png)
![N-(4-ethoxyphenyl)-2-[(5E)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4553386.png)
![2-{3-[(2-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4553387.png)

![3-allyl-4-methoxy-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4553407.png)
![1,6-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4553411.png)
![4-nitro-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B4553421.png)
![N,N-dimethyl-4-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}-1-piperidinesulfonamide](/img/structure/B4553428.png)
![methyl 5-methyl-4-phenyl-2-[(1-piperidinylcarbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4553434.png)
![2-[(4-chlorobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4553437.png)
